molecular formula C11H8BrClN2O2 B1397027 Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate CAS No. 1330583-62-4

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Cat. No.: B1397027
CAS No.: 1330583-62-4
M. Wt: 315.55 g/mol
InChI Key: YBJKOMHKVBMRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate: is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine ring, along with an ethyl ester group at the 3-position. The naphthyridine core is known for its diverse biological activities and photochemical properties, making it a valuable scaffold in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate typically involves multistep reactions starting from readily available precursors. One common method involves the bromination and chlorination of a naphthyridine derivative, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl₂), respectively .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Materials Science: The compound is used in the design of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photochemical properties.

    Chemical Biology: It acts as a ligand in the study of metal complexes and their biological activities.

Comparison with Similar Compounds

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives:

    Similar Compounds: 1,8-naphthyridine, 2-chloro-1,8-naphthyridine, 6-bromo-1,8-naphthyridine.

    Uniqueness: The presence of both bromine and chlorine atoms, along with the ethyl ester group, imparts unique chemical reactivity and biological activity to the compound.

Properties

IUPAC Name

ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJKOMHKVBMRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162780
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330583-62-4
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330583-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 3
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 4
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.